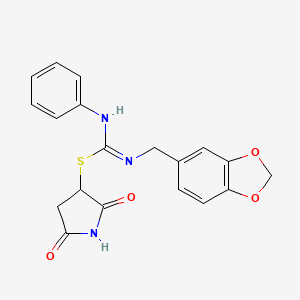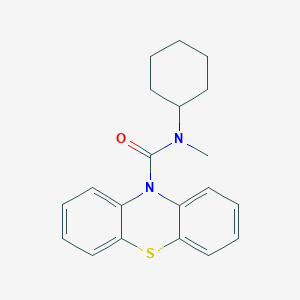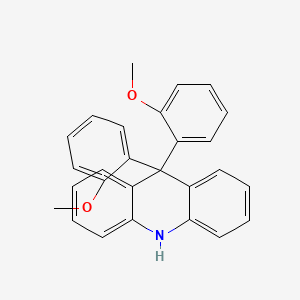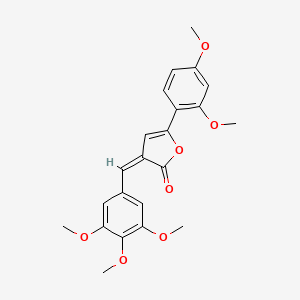![molecular formula C14H22ClNO3 B5119643 2-[isopropyl(methyl)amino]ethyl 4-methoxybenzoate hydrochloride](/img/structure/B5119643.png)
2-[isopropyl(methyl)amino]ethyl 4-methoxybenzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Isopropyl(methyl)amino]ethyl 4-methoxybenzoate hydrochloride, also known as IME, is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. IME is widely used in the field of neuroscience for its ability to modulate the activity of certain receptors in the brain.
作用機序
2-[isopropyl(methyl)amino]ethyl 4-methoxybenzoate hydrochloride acts as a positive allosteric modulator of the NMDA receptor, meaning it enhances the activity of the receptor in the presence of its natural ligand, glutamate. It does this by binding to a specific site on the receptor, known as the glycine site, which is involved in regulating the activity of the receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. These include increasing the amplitude and duration of NMDA receptor currents, enhancing long-term potentiation (LTP), and improving learning and memory in animal models.
実験室実験の利点と制限
One of the main advantages of using 2-[isopropyl(methyl)amino]ethyl 4-methoxybenzoate hydrochloride in lab experiments is its ability to selectively modulate the activity of the NMDA receptor. This allows researchers to study the function of this receptor in a more precise and controlled manner. However, one limitation of using this compound is that it can also modulate the activity of other receptors in the brain, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research involving 2-[isopropyl(methyl)amino]ethyl 4-methoxybenzoate hydrochloride. One area of interest is its potential therapeutic use in treating neurological and psychiatric disorders. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia, suggesting that it may have therapeutic potential for these conditions. Another area of interest is in understanding the molecular mechanisms underlying its effects on the NMDA receptor, which could lead to the development of more selective and effective modulators of this receptor.
合成法
2-[isopropyl(methyl)amino]ethyl 4-methoxybenzoate hydrochloride can be synthesized through a multi-step process starting with the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 2-(isopropyl(methyl)amino)ethanol to yield the final product, this compound hydrochloride.
科学的研究の応用
2-[isopropyl(methyl)amino]ethyl 4-methoxybenzoate hydrochloride is primarily used in scientific research to study the function of certain receptors in the brain. Specifically, it is used to study the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. This compound has been shown to modulate the activity of this receptor, making it a valuable tool for studying its function.
特性
IUPAC Name |
2-[methyl(propan-2-yl)amino]ethyl 4-methoxybenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c1-11(2)15(3)9-10-18-14(16)12-5-7-13(17-4)8-6-12;/h5-8,11H,9-10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWXVLRSDQVROD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCOC(=O)C1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5119562.png)
![5-(3-hydroxy-4-methoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5119563.png)
![17-(1-adamantyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5119577.png)
![N-[2-(hydroxymethyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B5119582.png)
![3-[1-(2-butynoyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5119586.png)

![3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5119611.png)



![1-[5-(2-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole oxalate](/img/structure/B5119631.png)


![7-(ethylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5119665.png)